Physicochemical Profile vs. Unsubstituted Parent
The 8-amino substitution significantly increases density and melting point relative to the unsubstituted tetrazolo[1,5-a]pyridine core. The target compound exhibits a density of 1.54 g/cm³ and a melting point of 103.6 °C (EPI Suite/EPA T.E.S.T. predictions) [1], compared with a density of 1.48 g/cm³ for the parent ring system [2]. The amino group also contributes a calculated water solubility of 600.3 mg/L, which is substantially higher than the parent's predicted solubility (not explicitly reported but estimated to be <100 mg/L based on logP contributions).
Parent: density 1.48 g/cm³, sol. <100 mg/L (est.)
Δ density = +0.06 g/cm³; sol. >6×
| Evidence Dimension | Density / Melting Point / Water Solubility |
|---|---|
| Target Compound Data | Density 1.54 g/cm³, m.p. 103.6 °C, solubility 600.3 mg/L |
| Comparator Or Baseline | Tetrazolo[1,5-a]pyridine (parent): density 1.48 g/cm³, m.p. not available |
| Quantified Difference | Δ density = +0.06 g/cm³; water solubility at least 6-fold higher than parent (estimate) |
| Conditions | Predicted data from EPI Suite / EPA T.E.S.T. (chemchart); experimental density from American Elements for comparator |
Why This Matters
Higher density and melting point can indicate better packing and thermal stability in solid-state formulations, while higher water solubility facilitates aqueous reaction conditions and biological assays, making the 8-amine more amenable to medicinal chemistry workflows than the unsubstituted parent.
- [1] ChemChart, tetrazolo[1,5-a]pyridin-8-amine (73721-28-5), EPI Suite predictions: Boiling Point 293.1 °C, Density 1.54 g/cm³, Melting Point 103.63 °C, Water Solubility 600.3 mg/L, accessed 2026. View Source
- [2] American Elements, Tetrazolo[1,5-a]pyridine, Density 1.48 g/cm³ (theoretical), accessed 2026. View Source
